2-[2-(4-Amino-furazan-3-yl)-benzoimidazol-1-yl]-N-phenyl-acetamide
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Overview
Description
2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-PHENYLACETAMIDE is a complex organic compound that features a combination of oxadiazole and benzodiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-PHENYLACETAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-amino-1,2,5-oxadiazole with 1H-1,3-benzodiazole under controlled conditions to form the intermediate compound. This intermediate is then reacted with N-phenylacetyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-PHENYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-PHENYLACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-PHENYLACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with receptors to modulate cellular signaling pathways. The specific pathways involved depend on the biological context and the target of interest .
Comparison with Similar Compounds
Similar Compounds
3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: Known for its high density and low melting point, making it attractive as an explosive.
3-Amino-4-azido-1,2,5-oxadiazole: Used as a precursor for constructing various heterocyclic systems.
Uniqueness
2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-PHENYLACETAMIDE is unique due to its combination of oxadiazole and benzodiazole rings, which confer specific chemical and physical properties. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C17H14N6O2 |
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Molecular Weight |
334.33 g/mol |
IUPAC Name |
2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-phenylacetamide |
InChI |
InChI=1S/C17H14N6O2/c18-16-15(21-25-22-16)17-20-12-8-4-5-9-13(12)23(17)10-14(24)19-11-6-2-1-3-7-11/h1-9H,10H2,(H2,18,22)(H,19,24) |
InChI Key |
WFIOMLJAUUEHIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C2C4=NON=C4N |
Origin of Product |
United States |
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